1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Description

Overview of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

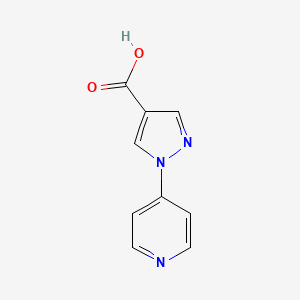

This compound stands as a representative member of the pyrazole carboxylic acid family, characterized by its unique bicyclic heterocyclic structure containing both pyridine and pyrazole rings. The compound is officially catalogued under Chemical Abstracts Service number 1155066-46-8 and possesses the molecular formula C9H7N3O2. Its Simplified Molecular Input Line Entry System representation is C1=CN=CC=C1N2C=C(C=N2)C(=O)O, which clearly delineates the connectivity between the pyridine ring attached to the nitrogen atom of the pyrazole ring, with the carboxylic acid group positioned at the 4-position of the pyrazole moiety.

The structural configuration of this compound demonstrates remarkable chemical diversity within a relatively compact molecular framework. The pyridine ring contributes aromatic stability and provides a site for potential hydrogen bonding interactions through its nitrogen atom, while the pyrazole ring offers additional nitrogen functionality and serves as the scaffold for the carboxylic acid substituent. The carboxylic acid group itself introduces both acidic character and the potential for various chemical transformations, making this compound particularly versatile in synthetic applications.

Table 1: Fundamental Properties of this compound

The compound's three-dimensional structure allows for multiple conformational possibilities, which may influence its biological activity and chemical reactivity. The presence of multiple nitrogen atoms creates opportunities for coordination chemistry applications, while the carboxylic acid functionality enables the formation of various derivatives through standard organic transformations such as esterification, amidation, and reduction reactions.

Historical context and discovery

The development of this compound emerges from the broader historical trajectory of heterocyclic chemistry, which has been fundamental to organic chemistry since the nineteenth century. Heterocyclic compounds have gained particular prominence due to their prevalence in natural products and their extensive applications in pharmaceutical development. The systematic study of pyrazole derivatives began in earnest during the twentieth century, as researchers recognized the potential of these nitrogen-containing heterocycles in medicinal chemistry applications.

The specific synthesis and characterization of this compound represents part of the ongoing effort to develop new heterocyclic scaffolds that combine multiple pharmacologically relevant features. The compound belongs to a class of materials that exemplify the strategic combination of different heterocyclic systems to achieve enhanced biological activity or improved pharmaceutical properties. This approach reflects the modern understanding that hybrid molecules containing multiple heterocyclic units often exhibit superior performance compared to their individual components.

Research into pyrazole-containing compounds has intensified significantly in recent decades, particularly following the discovery that many pyrazole derivatives exhibit potent biological activities. The integration of pyridine rings with pyrazole scaffolds has proven particularly fruitful, as evidenced by the development of various therapeutic agents containing these structural motifs. The carboxylic acid functionality adds another dimension to the compound's potential utility, as carboxylic acids are among the most common functional groups found in marketed pharmaceuticals.

The emergence of this compound also reflects advances in synthetic methodology that have made the construction of complex heterocyclic systems more accessible. Modern synthetic techniques allow for the efficient preparation of compounds containing multiple heterocyclic rings, enabling researchers to explore new chemical space systematically. The availability of this compound through commercial suppliers indicates its recognition as a valuable research tool and potential pharmaceutical intermediate.

Significance in heterocyclic and carboxylic acid chemistry

The importance of this compound in contemporary chemistry stems from its embodiment of several key structural features that are highly valued in pharmaceutical and materials science applications. Heterocyclic compounds constitute the backbone of modern medicinal chemistry, with studies indicating that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This statistic underscores the fundamental importance of compounds like this compound in drug discovery efforts.

The pyrazole ring system within this compound contributes significantly to its chemical importance. Pyrazole derivatives have demonstrated remarkable versatility in biological systems, functioning as enzyme inhibitors, receptor modulators, and antimicrobial agents. Recent research has highlighted the potential of pyrazole-containing compounds as kinase inhibitors, with some derivatives showing potent activity against Rho-associated coiled-coil containing protein kinase. This finding illustrates how the pyrazole scaffold can serve as an effective hinge-binding element in enzyme active sites, a property that makes this compound particularly interesting for pharmaceutical applications.

The carboxylic acid functional group adds another layer of significance to this compound's chemical profile. Carboxylic acids play cardinal roles in biochemistry and drug design, serving as key pharmacophores in diverse classes of therapeutic agents including nonsteroidal anti-inflammatory drugs, antibiotics, anticoagulants, and cholesterol-lowering statins. The acidity of the carboxylic acid group, combined with its ability to establish strong electrostatic interactions and hydrogen bonds, makes it a crucial determinant in drug-target interactions.

Table 2: Chemical Significance Indicators

The combination of pyridine and pyrazole rings in a single molecule creates opportunities for enhanced selectivity and potency in biological applications. The pyridine nitrogen can participate in hydrogen bonding interactions while maintaining aromatic character, and the pyrazole system provides additional sites for molecular recognition. This structural complexity allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Furthermore, the compound serves as an important building block in synthetic chemistry, offering multiple reactive sites for further functionalization. The carboxylic acid group can be readily converted to esters, amides, or other derivatives, while the nitrogen atoms in both ring systems can participate in coordination chemistry or serve as sites for alkylation or acylation reactions. This synthetic versatility makes the compound valuable not only as a final target molecule but also as an intermediate in the synthesis of more complex structures.

Scope and organization of the research outline

The systematic investigation of this compound requires a comprehensive approach that addresses multiple dimensions of its chemical and physical properties. A thorough research outline for this compound should encompass detailed structural characterization, physicochemical property determination, synthetic methodology development, and biological activity evaluation. The structural analysis would include advanced spectroscopic techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography to fully elucidate the three-dimensional structure and confirm the connectivity established through chemical synthesis.

Physicochemical property studies represent another crucial component of comprehensive research into this compound. These investigations would encompass determination of solubility parameters across various solvent systems, stability studies under different pH and temperature conditions, and detailed analysis of acid-base behavior building upon the preliminary pKa data currently available. Advanced computational chemistry methods would complement experimental studies, providing insights into electronic structure, molecular orbital characteristics, and potential binding conformations.

The synthetic chemistry component of research would focus on developing efficient, scalable methods for compound preparation while exploring the reactivity of different functional groups within the molecule. This work would include optimization of existing synthetic routes, development of new methodologies for introducing the compound into larger molecular frameworks, and systematic investigation of derivatization reactions. Particular attention would be paid to reactions that preserve the integrity of both heterocyclic ring systems while enabling selective modification of the carboxylic acid functionality.

Biological activity evaluation represents perhaps the most application-focused aspect of research into this compound. Given the demonstrated activity of related pyrazole derivatives as kinase inhibitors, systematic screening against various enzyme targets would be warranted. Additionally, investigation of antimicrobial properties, cytotoxicity profiles, and potential interactions with biological macromolecules would provide valuable insights into the compound's therapeutic potential.

Table 3: Research Scope Organization

| Research Area | Primary Focus | Key Methodologies |

|---|---|---|

| Structural Characterization | Complete structural elucidation | Nuclear magnetic resonance, mass spectrometry, X-ray crystallography |

| Physicochemical Properties | Solubility, stability, acid-base behavior | Analytical chemistry, computational modeling |

| Synthetic Chemistry | Route optimization, derivatization | Organic synthesis, reaction development |

| Biological Activity | Enzyme inhibition, antimicrobial activity | Biochemical assays, cell-based studies |

The integration of these research components would provide a comprehensive understanding of this compound and its potential applications. The interdisciplinary nature of this research approach reflects the complexity of modern chemical research, where understanding a single compound requires expertise spanning multiple scientific disciplines. This comprehensive approach ensures that all aspects of the compound's properties and potential applications are thoroughly investigated and understood.

Properties

IUPAC Name |

1-pyridin-4-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKRCTONQOYQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclization

- Starting Materials : Hydrazine derivatives bearing the pyridin-4-yl substituent or precursors that can be converted to such hydrazines.

- Cyclization Partners : β-Diketones or α,β-unsaturated carbonyl compounds are used to form the pyrazole ring through condensation with hydrazines.

- Reaction Conditions : Typical solvents include ethanol or acetic acid. Catalysts such as acetic anhydride or sulfuric acid facilitate ring closure and improve yields.

- Temperature : Reactions are often conducted under reflux conditions to ensure complete cyclization.

This method allows the construction of the pyrazole core with substitution at the 1-position by the pyridin-4-yl group and functionalization at the 4-position.

Introduction of the Carboxylic Acid Group

- The carboxylic acid group at the 4-position of the pyrazole ring can be introduced by starting with β-diketones or α,β-unsaturated esters that already contain ester or acid functionalities which are converted to carboxylic acids via hydrolysis.

- Alternatively, post-cyclization oxidation or hydrolysis steps can be used to convert suitable precursors into the carboxylic acid.

Detailed Preparation Methodology and Reaction Conditions

Based on the synthesis principles and industrial practices:

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Substitution/Hydrolysis | α,β-Unsaturated ester + acid-binding agent in organic solvent; dropwise addition of acyl halide at low temperature; alkali hydrolysis | Formation of α-substituted intermediate carboxylic acid |

| 2 | Condensation/Cyclization | Addition of catalyst (e.g., sodium or potassium iodide) to intermediate; low-temperature condensation with hydrazine derivative; reduced pressure and temperature increase for cyclization | Crude pyrazole carboxylic acid derivative |

| 3 | Acidification and Recrystallization | Acidification to pH 1-2; cooling and stirring; filtration; recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with water at 35-65% ratio) | Pure this compound with high purity |

Notes on Reaction Optimization

- Use of potassium iodide or sodium iodide as catalysts enhances cyclization efficiency.

- Low-temperature addition of hydrazine aqueous solution (-30 to -20 °C) controls reaction rate and minimizes side reactions.

- Recrystallization solvent composition and temperature control are critical for purity and yield.

- The process benefits from careful pH adjustment during acidification to precipitate the product effectively.

Research Findings on Preparation Efficiency and Purity

- The described method achieves high chemical purity (>99.5%) and good yields (~75-80%) after recrystallization.

- The ratio of desired isomer to potential isomers can be controlled to above 95:5 by optimizing reaction conditions and purification steps.

- The use of continuous flow synthesis in industrial settings can improve scalability and reproducibility, allowing better control over reaction parameters and enhanced yields.

- Catalysts and solvents are chosen to balance reaction speed, selectivity, and ease of purification.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | α,β-Unsaturated esters, pyridinyl hydrazines |

| Catalysts | Potassium iodide (KI), sodium iodide (NaI) |

| Solvents | Ethanol, methanol, isopropanol, acetic acid |

| Temperature range | -30 °C to reflux (~78 °C for ethanol) |

| pH during acidification | 1-2 |

| Recrystallization solvent ratio | Alcohol:Water = 35-65% |

| Yield | 75-80% after recrystallization |

| Purity (HPLC) | >99.5% |

| Isomer ratio | Target isomer:Isomer ~ 95:5 |

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid exhibits promising anticancer properties. Research published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit specific cancer cell lines, particularly those associated with breast and lung cancers. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth factors .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggest that it could serve as a lead compound for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Case Study: Synthesis and Evaluation

A significant study involved the synthesis of derivatives of this compound to enhance its biological activity. The derivatives were tested for their cytotoxic effects on cancer cells, with modifications leading to improved potency and selectivity. This highlights the compound's versatility in drug design .

Herbicidal Activity

This compound has shown potential as a herbicide. Research indicates that it can inhibit the growth of certain weeds without affecting crop yield significantly. This property is attributed to its selective action on specific biochemical pathways in plants .

Case Study: Field Trials

Field trials conducted on various crops demonstrated that formulations containing this compound reduced weed biomass by up to 70% compared to untreated controls. These results suggest that it could be integrated into sustainable agricultural practices to manage weed populations effectively .

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has been explored in material science. These complexes can exhibit unique electronic properties, making them suitable for applications in sensors and catalysis .

Case Study: Sensor Development

A notable application involved developing a sensor for detecting metal ions using a complex formed with this compound. The sensor demonstrated high sensitivity and selectivity for lead ions, showcasing the compound's utility in environmental monitoring .

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Compound 4b)

- Structural Difference : Incorporates a trifluoromethyl (-CF₃) group at position 5 of the pyrazole ring.

- Impact : The electron-withdrawing -CF₃ group increases molecular weight (285.8 g/mol) and lipophilicity, enhancing binding affinity in medicinal chemistry applications. However, it may reduce aqueous solubility .

- Synthesis : Prepared via condensation of ethyl trifluoromethyl-substituted intermediates, followed by hydrolysis.

5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid (Compound 4)

- Structural Difference: Substituted with a 7-methoxyquinolinyl group at position 1 and an amino group at position 3.

- The amino group enables further derivatization (e.g., cyclization to form oxazinones) .

- Synthesis : Achieved via basic hydrolysis of ester precursors with >90% yield .

1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid

Variations in the Heterocyclic System

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

- Structural Difference : Pyridine is replaced with pyrimidine.

- Impact : Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity, making it suitable for targeting nucleotide-binding proteins. Molecular weight is 190.16 g/mol .

1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid

- Structural Difference : Features a chloro-pyrazole substituent linked via a methyl group.

- Molecular weight is 226.62 g/mol .

Functional Group Modifications

1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid

- Structural Difference: Contains an allyl group at position 1 and an amino group at position 3.

- Impact: The allyl group allows for click chemistry modifications, while the amino group facilitates intramolecular hydrogen bonding, stabilizing the crystal lattice .

1-Methyl-1H-pyrazole-4-carboxylic acid

Physicochemical Properties

Biological Activity

1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

Molecular Formula: CHNO

SMILES Representation: C1=CN=CC=C1N2C=C(C=O)N=C2C(=O)O

The compound features a pyrazole ring with a pyridine substitution, which is crucial for its biological activity. The presence of both nitrogen-containing heterocycles enhances its interaction with various biological targets.

Biological Activities

This compound exhibits several biological activities, including:

- Antibacterial Activity: Research indicates that derivatives of this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus .

- Anti-inflammatory Properties: The compound has been evaluated for its ability to modulate inflammatory pathways, particularly through interactions with hematopoietic prostaglandin D synthase .

- Antitumor Effects: Studies have demonstrated that compounds containing the pyrazole moiety can inhibit the proliferation of cancer cells, including lung, breast, and colorectal cancers . In vitro and in vivo studies suggest that these compounds may serve as potential anticancer agents.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: The compound is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

- Reactive Oxygen Species (ROS) Scavenging: Some studies indicate that pyrazole derivatives can act as mimics of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby reducing oxidative stress within cells .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHNO | Contains both pyridine and pyrazole rings |

| 1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | CHNO | Lacks pyridine substitution |

| 1-METHYL-3-(PYRIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | CHNO | Exhibits distinct biological activities |

The presence of the pyridine group in this compound enhances its binding affinity to biological targets compared to other similar compounds.

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

- Anticancer Study: A recent investigation assessed the anticancer properties of various pyrazole derivatives, including this compound. Results indicated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .

- Antibacterial Evaluation: In vitro tests demonstrated that this compound exhibited notable antibacterial activity against standard strains such as E. coli and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines (e.g., phenylhydrazine) to form pyrazole ester intermediates. Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative . Key intermediates are characterized via:

- NMR : To confirm regiochemistry (e.g., pyrazole ring substitution patterns).

- FTIR : To track ester-to-acid conversion (C=O stretch at ~1700 cm⁻¹ for esters shifts to ~1650 cm⁻¹ for carboxylates).

- Mass Spectrometry : For molecular ion validation (e.g., [M+H]⁺ peaks).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Powdered forms are stable at -20°C for years; solutions in anhydrous solvents (e.g., DMSO) should be stored at -80°C to prevent hydrolysis .

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (as per GHS classifications for similar pyrazole derivatives) .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between experimental and theoretical spectral data for this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) and compare theoretical IR/NMR spectra with experimental data. Adjust basis sets (e.g., B3LYP/6-31G*) to account for solvent effects or hydrogen bonding .

- Case Example : In a study of a pyrazole-4-carboxylic acid derivative, DFT-predicted NMR shifts deviated by <5% from experimental values after incorporating solvent (DMSO) parameters .

Q. What experimental strategies can elucidate the role of hydrogen bonding in the compound’s crystallographic stability?

- Methodological Answer :

- X-Ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯O and O–H⋯N bonds) that stabilize crystal lattices. For example, a related pyrazole-carboxylic acid showed three distinct hydrogen bonds contributing to its packing .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding density (e.g., higher bond counts delay decomposition temperatures).

Q. How can researchers address contradictory solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Profiling : Use UV-Vis spectroscopy to measure solubility in solvents of varying polarity (e.g., water, ethanol, DCM).

- pH-Dependent Studies : Test solubility at different pH levels, as the carboxylic acid group deprotonates in basic conditions, enhancing aqueous solubility. For analogs, solubility in water increased from <1 mg/mL (pH 2) to >10 mg/mL (pH 9) .

Critical Considerations for Researchers

- Contradiction Management : When spectral data conflicts (e.g., unexpected NMR peaks), cross-validate with alternative techniques (e.g., 2D-COSY for coupling patterns) or repeat synthesis to rule out impurities .

- Reactivity in Biological Systems : For pharmacological studies, prioritize ester prodrug derivatives (e.g., ethyl esters) to enhance membrane permeability, followed by in situ hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.